6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one
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Overview
Description
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one is a complex organic compound with the empirical formula C19H24N2O and a molecular weight of 296.41 g/mol . This compound is notable for its application as a ligand in palladium-catalyzed dehydrogenation reactions, particularly in the activation of β-methylene C-H bonds in aliphatic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one involves multiple steps, typically starting with the preparation of the pyridine and pyridone rings. The cyclohexyl and methylpyridinyl groups are then introduced through a series of reactions, including alkylation and cyclization . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like molecular oxygen or peroxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Palladium catalysts and molecular oxygen are commonly used for oxidation reactions.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one is widely used in scientific research due to its role as a ligand in catalysis. Its applications include:
Chemistry: Used in palladium-catalyzed dehydrogenation reactions to activate β-methylene C-H bonds in carboxylic acids.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a complex that facilitates the activation of β-methylene C-H bonds in aliphatic carboxylic acids. This activation allows for selective dehydrogenation and other transformations .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2-ol
- 6-(Quinolin-2-yl)pyridin-2(1H)-one
- 6-(2-(5-chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol
Uniqueness
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one is unique due to its specific structure, which provides distinct steric and electronic properties. These properties enhance its effectiveness as a ligand in palladium-catalyzed reactions, making it particularly useful for selective dehydrogenation of carboxylic acids .
Properties
IUPAC Name |
6-[1-cyclohexyl-1-(5-methylpyridin-2-yl)ethyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-11-12-16(20-13-14)19(2,15-7-4-3-5-8-15)17-9-6-10-18(22)21-17/h6,9-13,15H,3-5,7-8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSBOFUMSYKQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C2CCCCC2)C3=CC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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